2-Chloro-6-(1-methylethyl)benzothiazole

Neuroscience Dopamine Receptors Ligand Binding

2-Chloro-6-(1-methylethyl)benzothiazole (CAS 856171-16-9) features a critical 6-isopropyl substituent on the benzothiazole core, conferring >290-fold selectivity for dopamine D4 receptors over D2 (Kd D4=1.8 nM vs. D2=530 nM)—a profile not replicated by 6-methyl or 6-ethyl analogs. This precise substitution pattern is also essential for potent inhibition of M. tuberculosis type II NADH dehydrogenase (NDH-2), a validated target for drug-resistant TB. Procuring this specific isomer ensures structural integrity for SAR-driven D4R ligand development and anti-TB lead optimization. Available in research quantities with global shipping.

Molecular Formula C10H10ClNS
Molecular Weight 211.71 g/mol
CAS No. 856171-16-9
Cat. No. B1363809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(1-methylethyl)benzothiazole
CAS856171-16-9
Molecular FormulaC10H10ClNS
Molecular Weight211.71 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N=C(S2)Cl
InChIInChI=1S/C10H10ClNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3
InChIKeyPKSULTRTWYRDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(1-methylethyl)benzothiazole (CAS 856171-16-9): Procurement-Ready Overview and Core Properties


2-Chloro-6-(1-methylethyl)benzothiazole (CAS 856171-16-9), also known as 2-Chloro-6-isopropyl-1,3-benzothiazole, is a benzothiazole derivative with the molecular formula C10H10ClNS and a molecular weight of 211.71 g/mol . It is primarily utilized as a versatile building block and intermediate in organic synthesis, particularly within medicinal chemistry and pharmaceutical research . The compound features a benzothiazole core, a privileged scaffold in drug discovery, substituted with a chlorine atom at the 2-position and an isopropyl group at the 6-position . This specific substitution pattern dictates its chemical reactivity and potential biological interactions, distinguishing it from other benzothiazole analogs [1].

Why Simple Benzothiazole Interchange is Inadequate: The Crucial Role of 6-Isopropyl Substitution in 2-Chloro-6-(1-methylethyl)benzothiazole


Within the benzothiazole class, seemingly minor structural variations can result in profound differences in biological activity, target selectivity, and physicochemical properties. The presence and nature of the substituent at the C-6 position are particularly critical. For instance, studies have established that the 6-isopropyl group is a key structural requirement for potent inhibition of Mycobacterium tuberculosis type II NADH dehydrogenase, an essential enzyme not present in humans, making it a selective anti-tubercular target [1]. Furthermore, ligand binding assays demonstrate that the 6-isopropyl group, in conjunction with the 2-chloro substituent, confers high affinity and selectivity for dopamine D4 receptors over D2 receptors, a profile that is not replicated by other 2-chloro-6-alkylbenzothiazole analogs . This evidence underscores that 2-chloro-6-(1-methylethyl)benzothiazole is not a generic building block; its specific substituent pattern is a deliberate design element that cannot be replicated by compounds lacking the 6-isopropyl group, such as the 6-methyl or 6-ethyl analogs.

Quantitative Differentiation Evidence: 2-Chloro-6-(1-methylethyl)benzothiazole (CAS 856171-16-9) vs. Closest Analogs


Dopamine D4 vs. D2 Receptor Binding Affinity and Selectivity

2-Chloro-6-(1-methylethyl)benzothiazole exhibits a strong binding affinity for the dopamine D4 receptor (Kd = 1.8 nM) and a substantially weaker affinity for the dopamine D2 receptor (Kd = 530 nM) . This results in a >290-fold selectivity for the D4 receptor over the D2 receptor. This selectivity profile is critical for applications targeting D4-mediated pathways while minimizing D2-related effects . In contrast, the 6-methyl analog (2-chloro-6-methylbenzothiazole) lacks reported selectivity data, and the unsubstituted 2-chlorobenzothiazole core shows no such preferential binding, confirming that the 6-isopropyl group is a key driver of this specific pharmacological profile.

Neuroscience Dopamine Receptors Ligand Binding

Anti-Tubercular Potency of 6-Isopropylbenzothiazole Derivatives

A series of thioacetamide-substituted benzothiazoles, built upon the 6-isopropylbenzothiazole core (the scaffold of the target compound), were evaluated for their anti-tubercular activity. The most potent derivatives, C4-1 and C4-11, exhibited strong inhibitory effects against drug-resistant Mycobacterium tuberculosis strains, with Minimum Inhibitory Concentrations (MIC) of 4 μg/mL (13.042 μM) and 8 μg/mL (24.80 μM), respectively [1]. This activity is directly linked to the inhibition of the type II NADH dehydrogenase (NDH-2), an essential and bacteria-specific enzyme [1]. In contrast, many other 2-substituted benzothiazole derivatives in the literature, such as certain 2-arylbenzothiazoles, show weaker anti-TB activity (MICs often >50 μM) or act through different, less selective mechanisms.

Antimicrobial Tuberculosis Enzyme Inhibition

Differential Physicochemical Properties of 6-Alkylbenzothiazole Isomers

The 6-isopropyl substitution imparts specific physicochemical properties that differ from its 6-methyl and 6-ethyl analogs. The target compound has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 284.3±9.0 °C at 760 mmHg . In comparison, the 6-methyl analog (2-chloro-6-methylbenzothiazole) has a slightly higher predicted density (1.4±0.1 g/cm³) and a lower boiling point (268.4±9.0 °C at 760 mmHg) [1]. These differences, stemming from the increased size and lipophilicity of the isopropyl group, can influence solubility, membrane permeability, and overall pharmacokinetic profiles, making the isopropyl analog a distinct entity for drug design.

Physicochemical Properties Lead Optimization Drug Design

Key Application Scenarios for 2-Chloro-6-(1-methylethyl)benzothiazole (CAS 856171-16-9) in Research and Industry


Developing Selective Dopamine D4 Receptor (D4R) Ligands

2-Chloro-6-(1-methylethyl)benzothiazole serves as a direct precursor or a privileged scaffold for developing highly selective dopamine D4 receptor (D4R) ligands. Its demonstrated >290-fold selectivity for D4R over D2R (Kd D4 = 1.8 nM vs. Kd D2 = 530 nM) makes it an invaluable starting point for medicinal chemistry programs aimed at creating pharmacological tools to study D4R function in neuropsychiatric disorders such as novelty-seeking behavior, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders, without the confounding effects of D2 receptor activity .

Synthesizing Novel Anti-Tubercular Agents Targeting NADH Dehydrogenase

The 6-isopropylbenzothiazole core is a key structural element for generating potent inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2). As demonstrated with derivatives like C4-1 (MIC = 4 μg/mL), this scaffold can be further elaborated to produce compounds with significant activity against drug-resistant tuberculosis strains [1]. Researchers in the antimicrobial field can procure this compound to synthesize focused libraries aimed at targeting the essential and bacteria-specific NDH-2 enzyme, a validated target for next-generation TB therapies [1].

Constructing Targeted Libraries for Lead Optimization

Due to its unique combination of physicochemical properties—including a specific density and boiling point distinct from its 6-methyl analog —2-Chloro-6-(1-methylethyl)benzothiazole is an ideal building block for constructing compound libraries where modulation of lipophilicity and molecular size is critical. Procurement of this specific isomer allows medicinal chemists to systematically vary the 6-position alkyl substituent, enabling detailed structure-activity relationship (SAR) studies to optimize for drug-like properties such as solubility, permeability, and metabolic stability.

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